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molecular formula C22H28N2O3 B8291200 N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinyl}benzamide

N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinyl}benzamide

Cat. No. B8291200
M. Wt: 368.5 g/mol
InChI Key: PGOHAEXEJLMTOL-UHFFFAOYSA-N
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Patent
US04029801

Procedure details

The title compound hydrochloride dihydrate (m.p. 285°-8° C.) was prepared in the same way as for the compound of Example 5 but utilising piperonyloyl chloride in place of benzoyl chloride. (Found: C, 57.1; H, 6.8; N, 5.7. C23H28N2O5.HCl.2H2O requires C, 57.0; H, 6.8; N, 5.8%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([NH:19][C:20](=[O:27])[C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH2:15][CH2:14]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C([Cl:39])(=O)C1C=CC2[O:34][CH2:33][O:32]C=2C=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([NH:19][C:20](=[O:27])[C:21]3[CH:22]=[CH:23][C:24]4[O:34][CH2:33][O:32][C:25]=4[CH:26]=3)[CH2:17][CH2:18]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[OH2:2].[OH2:2].[ClH:39] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCN1CCC(CC1)NC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=2OCOC2C=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CCN1CCC(CC1)NC(C1=CC=2OCOC2C=C1)=O
Name
Type
product
Smiles
O.O.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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